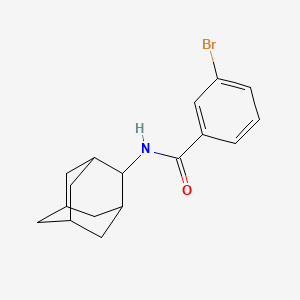![molecular formula C16H15ClN2OS B5759653 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as CDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its ability to modulate the activity of certain enzymes and proteins, which can have a range of effects on cellular and physiological processes. In
科学的研究の応用
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a wide range of scientific research areas, including cancer biology, immunology, and neuroscience. One of the primary areas of interest is the compound's ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes play important roles in cellular processes such as gene expression and signal transduction, and their dysregulation has been implicated in various diseases.
作用機序
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide exerts its effects by binding to the active site of HDACs and PTPs, blocking their activity and leading to changes in cellular processes. The compound has been shown to have selectivity for certain HDAC isoforms and PTPs, which may be important for its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide can have a range of biochemical and physiological effects, depending on the specific enzymes and proteins targeted. For example, inhibition of HDACs has been shown to lead to changes in gene expression and cell differentiation, while inhibition of PTPs can affect immune cell signaling and function. Additionally, 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects in certain contexts.
実験室実験の利点と制限
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its specificity for certain enzymes and proteins, its ability to modulate cellular processes, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
将来の方向性
There are several potential future directions for research on 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more selective compounds that target specific HDAC isoforms or PTPs. Additionally, the compound's potential therapeutic applications in cancer and immune-related diseases warrant further investigation. Finally, more studies are needed to fully understand the compound's mechanism of action and its effects on cellular and physiological processes.
合成法
The synthesis of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylaniline in the presence of carbon disulfide. This reaction results in the formation of the thioamide group, which is responsible for the compound's activity. The final product is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
特性
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-11(2)8-14(7-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSHMQIZMGXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)